4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione
Description
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione is a fluorinated β-diketone characterized by a trifluoromethyl group, a furan-2-yl aromatic substituent, and a methyl group at the C2 position. This compound belongs to a broader class of 4,4,4-trifluorobutane-1,3-diones, which are widely utilized in coordination chemistry, organic synthesis, and materials science due to their strong electron-withdrawing properties and ability to form stable metal complexes. The furan ring contributes π-electron density, while the trifluoromethyl group enhances thermal and chemical stability.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C9H7F3O3/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3 |
InChI Key |
ZFRUZWYJBINNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Experimental Data and Physical Properties
According to Sigma-Aldrich data for 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (a closely related compound), the physical and chemical properties are:
| Property | Value |
|---|---|
| Assay | 99% |
| Physical form | Liquid |
| Melting point | 19–21 °C |
| Boiling point | 203 °C |
| Density | 1.391 g/mL at 25 °C |
| Refractive index | 1.528 (n20/D) |
| Storage temperature | 2–8 °C |
These data indicate a stable compound under standard laboratory conditions, suitable for handling in synthetic procedures.
Summary of Preparation Methodology
| Stage | Objective | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of trifluoromethylated β-ketoester | Ethyl trifluoroacetate, ethyl acetate, base | Room temp to mild heating | Ethyl acetate acts as solvent and reactant |
| 2 | Hydrolysis and acid formation | Acid catalyst (H2SO4, HCl, etc.), hydrogen donor | 85–90 °C, 2–5 h reflux | Optimized for yield and purity |
| 3 | Conversion to acid chloride and Friedel-Crafts acylation | Thionyl chloride, aluminum chloride, toluene | 50 °C for acid chloride formation; 110 °C for acylation, 8 h reflux | Replace phenyl with furan for target compound |
Research Findings and Literature Insights
- The synthetic route adapted from the patent literature demonstrates high efficiency and yield for trifluoromethylated 1,3-diones, which can be tailored for furan derivatives by substituting the aromatic component.
- The trifluoromethyl group enhances the chemical stability and biological activity of the compound, making it a valuable intermediate in pharmaceuticals and materials science.
- Literature reports emphasize the importance of controlling reaction conditions during Friedel-Crafts acylation to prevent furan ring decomposition.
- Alternative methods such as transition-metal-catalyzed coupling or direct fluorination have been explored but are less established for this specific compound.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione has several scientific research applications:
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the oxidation of ferrocyanide in electron transport particles, affecting cellular respiration and energy production . It can also form ionic adducts with diamines, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural analogs, emphasizing substituent effects on molecular weight, physical properties, and applications:
Key Observations :
- Electronic Effects : The electron-rich furan-2-yl group (in the target compound) enhances π-coordination with metals compared to phenyl or naphthyl analogs. Thiophen-2-yl derivatives exhibit similar coordination but with sulfur’s softer Lewis basicity .
- Thermal Stability : Trifluoromethyl groups universally improve thermal stability, but aryl substituents like naphthyl or propylphenyl increase melting points due to enhanced van der Waals interactions .
B. Coordination Chemistry
- Thiophen-2-yl and phenyl derivatives form stable complexes with transition metals (e.g., Cu(II), Ho(III)), used in luminescent materials and catalysis. The target compound’s furan ring could yield complexes with distinct optical properties .
C. Radical Additions
Biological Activity
4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione (CAS Number: 346-00-9) is a fluorinated compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available literature, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C₉H₇F₃O₃
- Molecular Weight : 220.14 g/mol
- CAS Number : 346-00-9
Synthesis
The synthesis of this compound typically involves the reaction of trifluoroacetylation with furan derivatives. The process may include various steps such as acylation and cyclization to achieve the desired compound with high purity and yield .
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Compounds containing trifluoromethyl groups have demonstrated enhanced activity against various bacterial strains. A study showed that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of fluorinated compounds has been noted in several studies:
- A related compound with a trifluoromethyl group displayed broad antifungal activity with MIC values as low as 0.00097 μg/mL against human pathogenic fungi such as Candida albicans and Cryptococcus neoformans . This suggests that this compound may also possess similar antifungal properties.
Cytotoxicity and Anticancer Activity
Fluorinated compounds are often investigated for their anticancer properties:
- In vitro studies have shown that certain derivatives can inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines . This implies that this compound might have potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of fluorinated compounds often correlates with their structural features:
- Fluorination : The presence of trifluoromethyl groups enhances lipophilicity and biological activity.
- Aromatic Systems : The incorporation of aromatic rings such as furan can improve interaction with biological targets.
- Functional Groups : The presence of keto groups is critical for the reactivity and binding affinity towards enzymes or receptors.
Case Studies
Recent literature highlights various studies focusing on the biological evaluation of related compounds:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione, and what are the critical purity control steps?
The compound is typically synthesized via radical cyclization reactions using manganese(III) acetate dihydrate as an initiator. A key step involves reacting 1,3-dicarbonyl precursors (e.g., 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione) with alkenes under controlled oxidative conditions . Critical purity control includes:
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : -, -, and -NMR to confirm the trifluoromethyl group, furan ring substitution, and diketone backbone .
- Infrared (IR) Spectroscopy : Identification of carbonyl stretching vibrations (~1700 cm) and furan C-O-C bonds (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validation of C, H, F, and O content to ensure stoichiometric purity .
Advanced Research Questions
Q. How does the compound function as a ligand in lanthanide(III) complexes, and what factors influence its coordination behavior?
The diketone moiety acts as a bidentate ligand, coordinating to lanthanide ions (e.g., Ho) via the two oxygen atoms of the 1,3-diketone group. Key factors include:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances Lewis acidity, stabilizing metal-ligand bonds .
- Steric Hindrance : The furan-2-yl substituent influences coordination geometry, favoring octahedral or square-antiprismatic configurations in holmium complexes .
- Luminescence Properties : Energy transfer from the ligand to the lanthanide ion can be tuned by modifying the diketone’s substituents .
Q. What experimental strategies optimize radical cyclization reactions involving this compound?
- Initiator Selection : Manganese(III) acetate is preferred for its ability to generate radicals at mild temperatures (60–80°C) .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing radical intermediates .
- Substrate Scope : Conjugated alkenes (e.g., stilbenes) yield dihydrofuran derivatives via regioselective [3+2] cycloaddition. Steric effects from the methyl group at C2 can limit reactivity with bulky alkenes .
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structural determination?
- Data Collection : High-resolution X-ray diffraction data (≤ 0.8 Å) are required to resolve the trifluoromethyl group’s disorder .
- Refinement in SHELXL : Use of anisotropic displacement parameters for non-hydrogen atoms and constrained refinement for fluorine atoms due to their high electron density .
- Challenges : Pseudosymmetry in the diketone backbone and furan ring may require twin refinement or alternative space group assignments .
Q. What computational approaches predict the compound’s reactivity in radical or coordination chemistry?
- DFT Calculations : Modeling HOMO/LUMO energies to predict electron-transfer pathways in radical reactions .
- Molecular Dynamics (MD) : Simulating ligand exchange dynamics in lanthanide complexes to assess kinetic stability .
- QSPR Models : Correlating substituent effects (e.g., furan vs. thiophene analogs) with redox potentials or binding constants .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields be resolved?
Q. Why do spectroscopic data for metal complexes vary across studies?
- Solvent Effects : Paramagnetic shifts in -NMR spectra of lanthanide complexes are solvent-dependent (e.g., DMSO vs. CDCl) .
- Counterion Influence : Anions (e.g., Cl, NO) can alter coordination geometry and luminescence lifetimes .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
